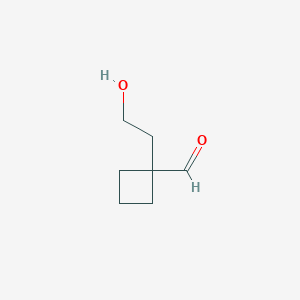
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It features a cyclobutane ring substituted with a hydroxyethyl group and an aldehyde group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde can be achieved through various methods. One common approach involves the cycloaddition reaction of silyl enol ethers, catalyzed by triflic imide (Tf₂NH), to construct the cyclobutane ring . Another method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene, followed by the addition of 1-bromo-2-hydroxynaphthalene to a ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for experimental purposes. The production process involves standard organic synthesis techniques, including the use of protective groups, selective reductions, and cycloaddition reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acid chlorides, and bases for nucleophilic substitution
Major Products Formed
Oxidation: 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid
Reduction: 1-(2-Hydroxyethyl)cyclobutanol
Substitution: Various ethers and esters depending on the substituents used
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is employed in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanol: A simple cyclobutane derivative with a hydroxyl group.
Cyclobutanone: A cyclobutane ring with a ketone group.
Cyclobutane-1,1-dicarboxylic acid: A cyclobutane ring with two carboxylic acid groups.
Uniqueness
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both a hydroxyethyl group and an aldehyde group on the cyclobutane ring.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c8-5-4-7(6-9)2-1-3-7/h6,8H,1-5H2 |
InChI-Schlüssel |
FPYUPCYQJNAUGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CCO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,3-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B13309491.png)

![5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309500.png)
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide](/img/structure/B13309507.png)
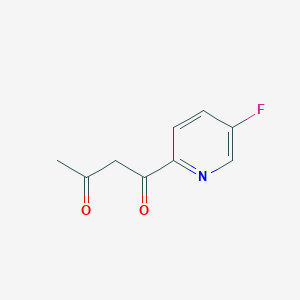
![{2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)
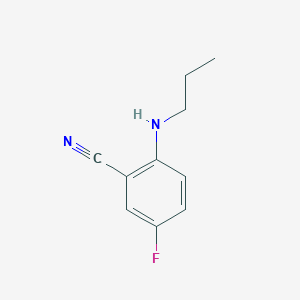

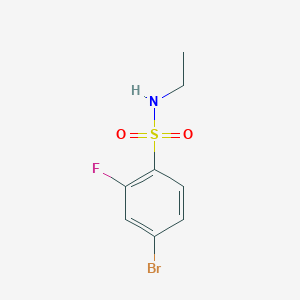

![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
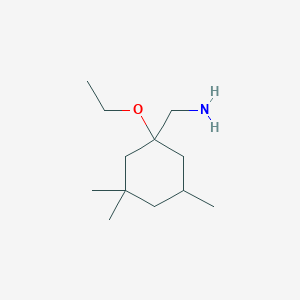
![3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13309555.png)

